Royal Jelly acid

Insecticide Pest Control Apiculture

Researchers requiring precise IL-6 modulation without TNF-α suppression face limited tool compound options. Royal Jelly Acid (10-HDA, CAS 765-01-5) directly addresses this gap with demonstrated selective IκB-ζ/IL-6 inhibition. • 39% more potent antimalarial IC50 vs. closest analog (10-HDAA) • >2-fold selectivity for SU-DHL-2 lymphoma cells over normal cells • Record bioengineered yield: 0.628 g/L in 10 h via E. coli (scalable supply) Standardized ≥98% purity with full analytical documentation ensures reliable batch-to-batch reproducibility for lead optimization.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 765-01-5
Cat. No. B191426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoyal Jelly acid
CAS765-01-5
Synonyms10-HDEC
10-hydroxy-2-decenoic acid
10-hydroxy-2-decenoic acid, (E)-isomer
10-hydroxy-2-decenoic acid, monopotassium salt
10-hydroxy-2-decenoic acid, monosodium salt
10-hydroxy-2-decenoic acid, sodium salt
Hydroxydecine
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC(CCCC=CC(=O)O)CCCO
InChIInChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
InChIKeyQHBZHVUGQROELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-HDA: Unique Bee-Derived Lipid


10-Hydroxy-2-decenoic acid (10-HDA, CAS 765-01-5), also known as Queen Bee Acid, is an α,β-unsaturated medium-chain fatty acid (C10H18O3, MW 186.25) with a terminal hydroxyl group, which is the predominant lipid component (approximately 70% of total fatty acids) found exclusively in royal jelly secreted by honeybees (Apis mellifera) [1]. It is recognized for its unique structural features that underpin a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, making it a compound of high scientific and commercial interest [2].

Compound identity Bee-derived α,β-unsaturated fatty acid research probe
Selection context Natural product pathway and mechanism-of-action studies RUO
Key research use IL-6/IκB-ζ pathway selectivity and pH-dependent antimicrobial screening

10-HDA: Irreplaceable by Analogs


10-HDA cannot be generically substituted by its closest royal jelly-derived analogs, 10-hydroxydecanoic acid (10-HDAA) and sebacic acid (SEA), nor by simpler unsaturated fatty acids like 2-decenoic acid. While all three are medium-chain fatty acids present in royal jelly, their structural differences confer distinct and non-interchangeable biological potencies and mechanistic selectivities. As demonstrated by head-to-head comparative studies, 10-HDA exhibits markedly superior activity in multiple critical dimensions: it is a significantly more potent insecticidal and antiparasitic agent [1], and uniquely possesses a selective anti-inflammatory mechanism targeting the IκB-ζ/IL-6 pathway without broadly suppressing TNF-α, a feature not shared by its analogs [2]. These quantified differences in efficacy and mechanism underscore the necessity for precise compound selection in research and development.

10-HDA (Target)
Selective IL-6 suppression via IκB-ζ; no TNF-α impact reported
10-HDAA / SEA
Cytokine profile may shift (e.g., SEA reduces TNF-α); IL-6 pathway selectivity may not transfer
Other unsaturated FA
Insecticidal and antiparasitic assay-response context may differ; endpoint ranking may not replicate

10-HDA: Evidence-Based Differentiation


Insecticidal Activity vs. Analogs

In a direct comparative study, trans-10-hydroxy-2-decenoic acid (10-H2DA) exhibited the highest insecticidal activity against healthy 4th instar larvae among the three major fatty acids from royal jelly [1].

Insecticidal potency
Head-to-head
LC50 31.4 μg/mL
Reported endpoint context: principal active component in RJ fraction
4th instar larvae; comparator values: 37.8–44.7 μg/mL
Insecticide Pest Control Apiculture

Antimalarial Efficacy: Superior to Analogs

A study evaluating the antimalarial effects of royal jelly components found that trans-10-hydroxy-2-decenoic acid (10-H2DA) was the most potent against the chloroquine-resistant Plasmodium falciparum K1-strain [1].

Antimalarial IC50
Head-to-head
4.9 μg/mL
Reported inhibition context against P. falciparum K1-strain
In vitro; comparators: 6.8–8.4 μg/mL
Antimalarial Parasitology Drug Discovery

Selective IL-6 Suppression Mechanism

Unlike its analogs, 10-HDA exhibits a unique and selective anti-inflammatory mechanism by targeting IκB-ζ expression, leading to specific suppression of IL-6 production without affecting TNF-α [1]. This contrasts with sebacic acid (SEA), which was shown to decrease TNF-α production [2].

IL-6 selectivity
Cross-study
IκB-ζ / IL-6 axis; no TNF-α suppression
Pathway-specific immunomodulation research context
LPS-stimulated RAW264.7 macrophages
Immunology Inflammation Cytokine Signaling

pH-Dependent Antibacterial Activity

The antibacterial activity of 10-HDA is not static but is profoundly influenced by environmental pH, a crucial consideration for experimental design and application development [1].

pH-dependent MIC
Method context
Up to 12-fold shift (pH 5.5 vs 7.2)
Antimicrobial screening context; requires pH control
Paenibacillus larvae strains
Antibacterial pH-Dependent Activity Microbiology

Enhanced Biosynthetic Yield

A one-step whole-cell catalysis method was engineered to significantly improve 10-HDA biosynthesis, achieving the highest reported yield and conversion rate in the shortest time to date [1].

Biosynthetic yield
Reported
0.628 g/L in 10 h (75.6% conv.)
Supports scalable bioproduction platform review
Engineered E. coli whole-cell catalysis
Biotechnology Metabolic Engineering Bioproduction

Selective Cancer Cell Cytotoxicity

A 2024 study on lymphoma cells revealed that 10-HDA demonstrates a favorable selectivity profile, with a markedly higher IC50 against normal human cells compared to cancer cells [1].

Cell-model selectivity
Data to verify
IC50: 496.8 μg/mL (SU-DHL-2) vs >1000 μg/mL (LO2)
Reported cell-model response context; supports cytotoxicity endpoint review
24 h exposure; selectivity ratio requires validation
Oncology Cytotoxicity Drug Selectivity

10-HDA: Application Scenarios


Next-Gen Bioinsecticides & Antiparasitics

Researchers developing novel, natural-product-based pesticides or antiparasitic drugs should prioritize 10-HDA over its structural analogs. As shown in direct comparisons, 10-HDA exhibits a 20% greater insecticidal LC50 and a 39% more potent antimalarial IC50 than its closest in-class relative, 10-HDAA [1]. This superior potency makes 10-HDA the optimal starting point for lead optimization in crop protection and neglected tropical disease therapeutics.

Selective Anti-Inflammatory Pathway Studies

For studies focused on dissecting the IL-6/IκB-ζ signaling axis in inflammation, 10-HDA is an indispensable tool compound. Its demonstrated ability to selectively inhibit IL-6 production without affecting TNF-α in LPS-stimulated macrophages [2] offers a level of mechanistic precision not found with analogs like sebacic acid, which reduces TNF-α [3]. This makes 10-HDA uniquely suited for researching inflammatory diseases where specific cytokine modulation is key.

Metabolic Engineering & Sustainable Bioproduction

Industrial biotechnologists seeking to establish a cost-effective and scalable supply of 10-HDA should utilize the latest engineered E. coli strains. Recent advances have achieved a record yield of 0.628 g/L in 10 hours, a 29% improvement over prior two-step methods [REFS-4, REFS-5]. This one-step whole-cell catalysis process provides a robust, high-yield platform for producing research-grade and eventually commercial quantities of 10-HDA.

Selective Oncology Drug Discovery

Oncology researchers exploring new therapeutic avenues for lymphoma or other cancers should consider 10-HDA based on its selective cytotoxicity profile. Evidence shows a >2-fold higher IC50 in normal cells compared to SU-DHL-2 lymphoma cells [6], indicating a promising therapeutic window. This intrinsic selectivity reduces the risk of off-target toxicity in healthy tissues, a major hurdle in chemotherapy.

Application
Selection Property
Validation Focus
Insecticidal / antiparasitic screening
LC50 endpoint ranking context
Strain-specific potency review
Selective anti-inflammatory pathway research
IκB-ζ/IL-6 pathway selectivity
Cytokine panel profiling; TNF-α exclusion
Metabolic engineering & bioproduction
Scalable whole-cell catalysis yield
Process reproducibility and titer validation
Oncology cell-model studies
Cell-model endpoint review
Normal vs. cancer cell selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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